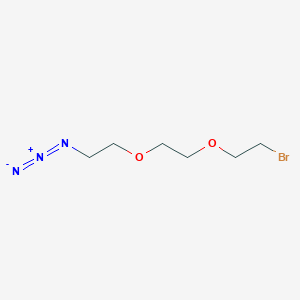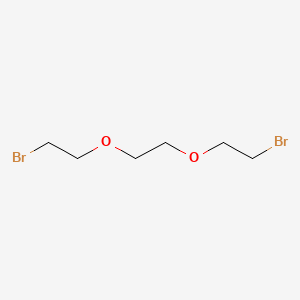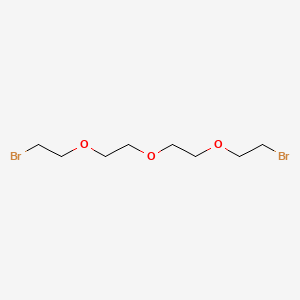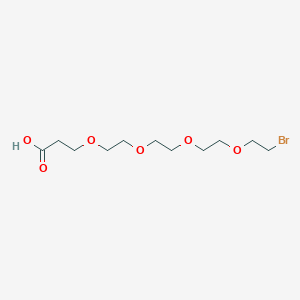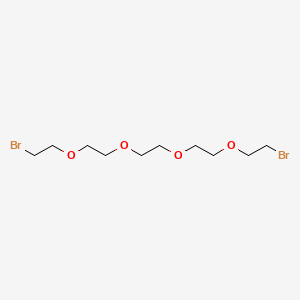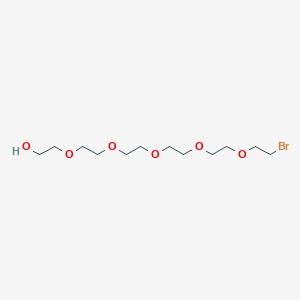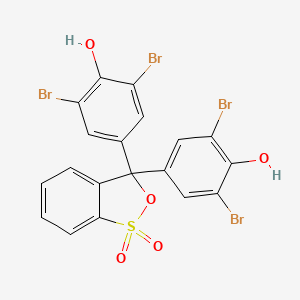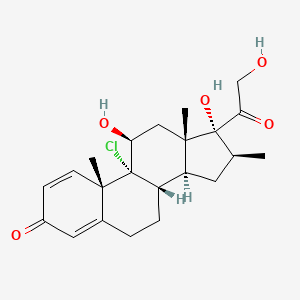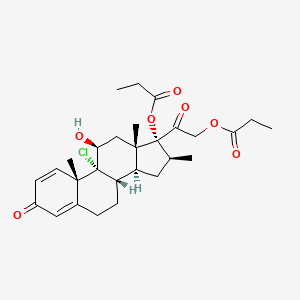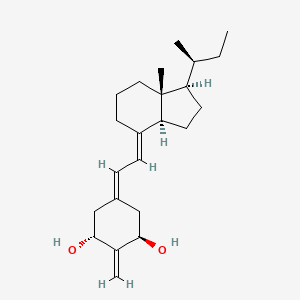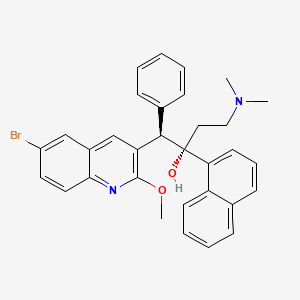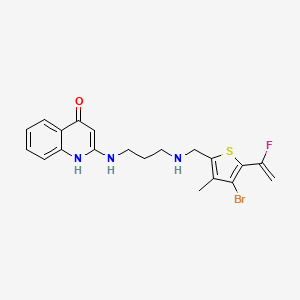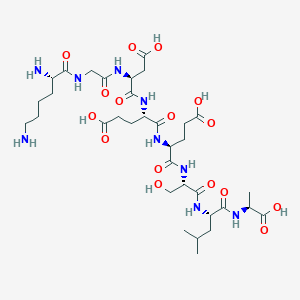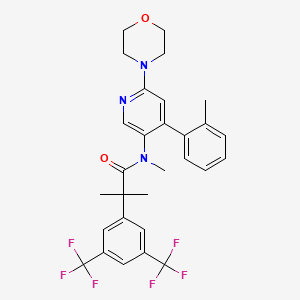![molecular formula C18H10ClF6N3O B1667967 N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide CAS No. 223499-22-7](/img/structure/B1667967.png)
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide
Descripción general
Descripción
BTP1 is an inhibitor of NFAT activation and T-cell cytokine production. BTP1 potently inhibits SOCE in many cells with considerable selectivity over voltage-gated Ca2+ entry.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Evaluation
- Amino pyrazole derivatives, including compounds related to N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide, have been synthesized and evaluated for their medicinal value, particularly for antifungal and antimicrobial activities. These compounds show significant activity as antimicrobial agents (Shah, Patel, & Karia, 2018).
2. Antimicrobial Activities of Novel Derivatives
- Novel derivatives of pyrazole, closely related to the compound , have been synthesized and evaluated for antimicrobial activities. These compounds exhibit potential as antimicrobial agents, demonstrating the versatility of pyrazole-based compounds in this field (Al‐Azmi & Mahmoud, 2020).
3. Application in Organometallic Chemistry
- Research has been conducted on organometallic complexes involving bis(pyrazol-1-yl)methanes, which are structurally related to the compound of interest. These studies focus on the reactivity and formation of novel organometallic complexes, highlighting the potential application of pyrazole derivatives in this area of chemistry (Tang et al., 2003).
4. Optical Properties for OLED Applications
- Pyrazole derivatives have been designed and synthesized with potential application in OLED (Organic Light Emitting Diodes) technologies. Their optical properties, particularly the fluorescent emission in the blue-violet region, make them suitable for use as blue emitters (Ma & Wang, 2011).
5. Anti-Tumor Agents
- Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities. These compounds, structurally related to the one , demonstrate the potential of pyrazole derivatives in developing new anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
6. Catalysis of Intramolecular Hydroamination
- Rhodium(I) and iridium(I) complexes containing pyrazole-based ligands have been investigated for their efficiency in catalyzing intramolecular hydroamination. This indicates the potential of pyrazole derivatives in catalysis and synthetic chemistry applications (Dabb et al., 2009).
Propiedades
Número CAS |
223499-22-7 |
|---|---|
Nombre del producto |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide |
Fórmula molecular |
C18H10ClF6N3O |
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C18H10ClF6N3O/c19-11-3-1-10(2-4-11)16(29)26-12-5-7-13(8-6-12)28-15(18(23,24)25)9-14(27-28)17(20,21)22/h1-9H,(H,26,29) |
Clave InChI |
YXIFDERYVOQAKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BTP1; BTP-1; BTP 1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

